

Comparative DFT studies of the electronic properties of substituted phenylpyrazoles

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Compound of Interest

Compound Name: 1,5-Dimethyl-3-phenylpyrazole

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A comparative analysis of the electronic properties of substituted phenylpyrazoles using Density Functional Theory (DFT) provides valuable insights into their chemical reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science. This guide summarizes key findings from computational studies, presenting a comparison of electronic properties and detailing the methodologies employed.

Data Presentation: Electronic Properties of Substituted Phenylpyrazoles

The following table summarizes the calculated electronic properties of various substituted phenylpyrazole derivatives from different studies. These properties, including the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), are crucial in understanding the electronic behavior and reactivity of these compounds.[1][2][3]



Compound/ Substituent	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)	Dipole Moment (Debye)	Study Reference
3-methyl-1- phenylpyrazol e	-	-	-	-	[4]
[4-(4- chlorophenyl) -3-methyl-1- phenyl	-	-	-	-	[1][2]
Pyrazole derivative 4a	-	-	-	-	[3]
Pyrazole derivative 4b	-	-	-	-	[3]
Pyrazole derivative 4c	-	-	-	-	[3]
Pyrazole derivative 4d	-	-	-	-	[3]

Note: Specific numerical values for each compound were not consistently available across the search results in a comparative context. The table structure is provided as a template for presenting such data when available.

Experimental and Computational Protocols

The methodologies employed in the cited studies are critical for the reproducibility and interpretation of the results. The following sections detail the common computational approaches for analyzing substituted phenylpyrazoles.

Computational Details: DFT Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules.[5][6] The choice of functional and basis set is crucial for



obtaining accurate results.

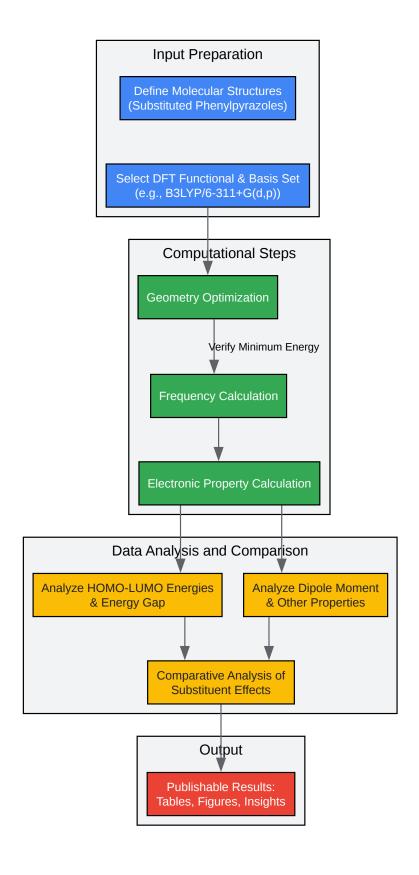
- Software: The Gaussian suite of programs is frequently used for these types of calculations.
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for these studies as it provides a good balance between accuracy and computational cost.[3][4][8]
- Basis Set: The 6-311G and 6-311+G(d,p) basis sets are commonly employed for geometry optimization and electronic property calculations of phenylpyrazole derivatives.[3][4][8] The inclusion of diffuse (+) and polarization (d,p) functions is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for intramolecular charge transfer.

The general workflow involves optimizing the molecular geometry of the substituted phenylpyrazoles to find the lowest energy conformation. Following geometry optimization, frequency calculations are typically performed to confirm that the structure corresponds to a true minimum on the potential energy surface. Finally, the electronic properties such as HOMO-LUMO energies and dipole moments are calculated for the optimized geometry.[7][9]

Visualization of the DFT Workflow

The following diagram illustrates the typical workflow for a comparative DFT study of substituted phenylpyrazoles.





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Caption: Workflow for a comparative DFT study. comparative DFT study.



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